molecular formula C22H24N4O5S2 B2360226 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941926-02-9

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

Cat. No.: B2360226
CAS No.: 941926-02-9
M. Wt: 488.58
InChI Key: OYPJHSRLXAQXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one ( 941926-02-9) is a synthetic organic compound with the molecular formula C22H24N4O5S2 and a molecular weight of 488.58 g/mol . This chemical features a benzothiazole core, a common pharmacophore in medicinal chemistry, substituted with a nitro group at the 6-position and linked to a piperazine ring. The structure is further functionalized with a butanone linker and a 4-tosyl (p-toluenesulfonyl) group, which may influence its physicochemical properties and biomolecular interactions . Benzothiazole derivatives are a subject of significant research interest due to their wide range of pharmacological activities. Compounds with similar structural motifs, particularly those containing the benzothiazole and piperazine subunits, have been investigated for their potential as antidiabetic agents through the inhibition of the alpha-glucosidase enzyme . The nitrobenzothiazole unit is also a key scaffold in the development of compounds for neurological research, such as selective agonists for dopamine receptors . The specific arrangement of functional groups in this molecule makes it a valuable intermediate for researchers in drug discovery and development, particularly for synthesizing and testing novel bioactive molecules or for use as a building block in the construction of more complex chemical entities . This product is intended for research and laboratory use only.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-16-4-7-18(8-5-16)33(30,31)14-2-3-21(27)24-10-12-25(13-11-24)22-23-19-9-6-17(26(28)29)15-20(19)32-22/h4-9,15H,2-3,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPJHSRLXAQXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H11N3O3SC_{11}H_{11}N_{3}O_{3}S with a molecular weight of approximately 265.29 g/mol. The structure includes a piperazine ring, a nitrobenzothiazole moiety, and a tosyl group, which are key to its biological activity.

Research indicates that compounds containing benzothiazole derivatives exhibit diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The nitrobenzothiazole component is particularly noted for its role in inhibiting various enzymes and pathways associated with disease processes.

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis (TB). The compound's structural analogs have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with similar structures demonstrated significant inhibition rates, with Minimum Inhibitory Concentration (MIC) values indicating effective anti-TB activity .

CompoundMIC (μg/mL)Inhibition (%)
7a25098
7g10099

Neuroprotective Effects

Another area of interest is the neuroprotective effects of benzothiazole derivatives. Studies have explored their efficacy as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate nitric oxide levels may provide therapeutic benefits in neuronal protection .

Case Studies

  • Antitubercular Activity Study : A recent study synthesized several benzothiazole derivatives and evaluated their anti-TB activity against M. tuberculosis H37Rv. The results indicated that compounds with structural similarities to our compound exhibited better bioavailability and selectivity towards the DprE1 target protein, which is crucial for TB treatment .
  • Neuroprotective Study : In an animal model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), piperazine-based compounds were shown to protect against neuronal damage. The study reported significant improvements in motor functions and reduced oxidative stress markers in treated rats .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) ESI-MS (m/z) Key Structural Features
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13) Chlorophenyl (piperazine), benzothiazole, butanone linker Not reported Not reported Not reported Lacks nitro and tosyl groups; simpler aryl substitution
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Chlorophenyl urea, hydrazinyl-oxoethyl-piperazine, thiazole linker 85.1 Not reported 500.2 [M+H]+ Urea moiety instead of tosyl; thiazole linker
1-(3,5-Di(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11m) Bis-trifluoromethylphenyl urea, hydrazinyl-oxoethyl-piperazine 84.7 Not reported 602.2 [M+H]+ Electron-withdrawing CF3 groups; urea scaffold
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11k) Chloro-CF3-phenyl urea, hydrazinyl-oxoethyl-piperazine 88.0 Not reported 568.2 [M+H]+ Hybrid CF3/Cl substitution; urea-based terminal
Target Compound: 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one 6-Nitrobenzothiazole, piperazine, tosyl-terminated butanone linker Not reported Not reported Not reported Unique nitro and tosyl groups; no urea moiety

Key Observations

Substituent Effects: The 6-nitrobenzothiazole group in the target compound distinguishes it from analogues with simpler benzothiazoles (e.g., compound 13 in ). The tosyl terminal group replaces urea or hydrazinyl moieties seen in analogues (e.g., 11f, 11m ). Tosyl groups are associated with increased lipophilicity and stability compared to polar urea linkages, which could influence pharmacokinetic properties.

Synthetic Yields: Most analogues in the evidence exhibit yields of 70–88% , suggesting efficient synthetic routes for piperazine-linked benzothiazoles.

Spectroscopic Data :

  • ESI-MS values for urea-containing analogues range from 466.2 to 709.9 [M+H]+ , while the target compound’s molecular weight would likely exceed 550 g/mol (estimated), aligning with trends for bulky substituents.

Functional Analogues with Piperazine Linkers

Table 2: Pharmacologically Active Analogues

Compound Name Bioactivity/Application Key Structural Differences from Target Compound Reference
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) CYP51 inhibitor; anti-Trypanosoma cruzi activity Pyridine core; lacks benzothiazole and tosyl groups
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38) Not specified (structural study) Thiophene terminal group; no nitro or tosyl substituents
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13) Anticancer or CNS modulation (inferred from class) Chlorophenyl substitution; simpler benzothiazole

Key Observations

Biological Relevance :

  • Piperazine-linked benzothiazoles (e.g., compound 13 ) are often explored for CNS or antimicrobial applications. The target compound’s nitro and tosyl groups may redirect its activity toward targets requiring strong electron-withdrawing interactions.
  • Tosyl groups, as sulfonamides, are associated with protease inhibition or antibacterial effects, diverging from urea-based analogues’ apoptotic or enzyme-inhibitory roles .

Structural Trade-offs :

  • Replacing urea with tosyl (as in the target compound) sacrifices hydrogen-bonding capacity but gains metabolic resistance, a critical factor in drug design .

Q & A

Q. Critical Considerations :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate intermediates .
  • Yield Optimization : Reaction times and stoichiometric ratios (e.g., TsCl:amine = 1.2:1) significantly impact yields (reported 40–60% for analogous compounds) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Answer:

  • ¹H/¹³C NMR :
    • The nitro group causes deshielding of adjacent protons (e.g., H-5 on benzothiazole appears as a singlet at δ ~8.9 ppm) .
    • Piperazine protons split into multiplets (δ 2.5–3.5 ppm) due to restricted rotation .
  • IR Spectroscopy :
    • Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
    • Sulfonyl (tosyl) stretches at ~1360 cm⁻¹ (S=O) and ~1170 cm⁻¹ (C-S) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion [M+H]⁺ should match the exact mass (calculated for C₂₂H₂₃N₃O₅S₂: ~497.1 g/mol) with <2 ppm error .

Q. Validation Protocol :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in the piperazine region .

Advanced: How can researchers elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

Answer:
Methodological Approach :

Analog Synthesis :

  • Replace the nitro group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess electronic effects on bioactivity .

In Silico Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) against targets like 5-HT receptors or microbial enzymes, leveraging the piperazine-thiazole scaffold’s known affinity .

Biological Assays :

  • Test antimicrobial activity via MIC assays (e.g., Staphylococcus aureus ATCC 25923) and compare with fluoro/non-nitro analogs (e.g., reports MIC = 8 µg/mL for a fluoro derivative) .

Q. Data Interpretation :

  • A nitro group at position 6 may enhance DNA intercalation (observed in related benzothiazoles) but reduce solubility, requiring SAR-guided prodrug strategies .

Advanced: What experimental approaches are recommended to identify this compound’s biological targets?

Answer:

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to capture binding proteins from cell lysates .
  • Thermal Shift Assay (TSA) : Monitor protein denaturation shifts (ΔTₘ) in the presence of the compound to identify stabilized targets (e.g., kinases or proteases) .
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cancer cells (e.g., MCF-7) to pinpoint pathways (e.g., apoptosis regulators like Bcl-2) .

Q. Case Study :

  • Analogous benzothiazoles showed >50% inhibition of monoacylglycerol lipase (MAGL) at 10 µM, suggesting enzyme-targeted assays for this compound .

Advanced: How should researchers address contradictions in pharmacological data across structurally similar analogs?

Answer:
Root Causes :

  • Substituent electronic effects (e.g., nitro vs. methoxy) may alter target selectivity .
  • Assay variability (e.g., serum-free vs. serum-containing media impacts solubility) .

Q. Resolution Strategies :

Meta-Analysis : Compile IC₅₀/MIC data for nitro-substituted benzothiazoles (Table 1).

Dose-Response Validation : Replicate disputed assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. Table 1: Comparative Bioactivity of Benzothiazole Derivatives

CompoundTargetIC₅₀ (µM)Reference
6-Nitro derivativeMAGL12.3
6-Fluoro derivative5-HT₁A receptor0.8
6-Methoxy derivativeS. aureus32.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.